(R,Z)-isopropyl 7-(3-triethylsilyloxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
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Overview
Description
(R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is an organic compound with the molecular formula C19H32O4Si This compound is known for its unique structure, which includes a cyclopentene ring substituted with a triethylsilyloxy group and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves several organic synthesis steps. One common method includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of cyclization reactions.
Introduction of the Triethylsilyloxy Group: The triethylsilyloxy group is introduced using triethylsilyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves esterification with isopropyl alcohol under acidic conditions to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triethylsilyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylsilyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
(R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
- (R,E)-Isopropyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
Uniqueness
(R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H36O4Si |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(3R)-5-oxo-3-triethylsilyloxycyclopenten-1-yl]hept-5-enoate |
InChI |
InChI=1S/C21H36O4Si/c1-6-26(7-2,8-3)25-19-15-18(20(22)16-19)13-11-9-10-12-14-21(23)24-17(4)5/h9,11,15,17,19H,6-8,10,12-14,16H2,1-5H3/b11-9-/t19-/m0/s1 |
InChI Key |
JPMGNCPHPIKAJU-JQYPEGPJSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1CC(=O)C(=C1)C/C=C\CCCC(=O)OC(C)C |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC(C)C |
Origin of Product |
United States |
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